N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 866726-44-5
VCID: VC6833075
InChI: InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
SMILES: CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC
Molecular Formula: C27H23N3O3S
Molecular Weight: 469.56

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

CAS No.: 866726-44-5

Cat. No.: VC6833075

Molecular Formula: C27H23N3O3S

Molecular Weight: 469.56

* For research use only. Not for human or veterinary use.

N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide - 866726-44-5

Specification

CAS No. 866726-44-5
Molecular Formula C27H23N3O3S
Molecular Weight 469.56
IUPAC Name N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Standard InChI Key GWJINDPSTZHSPA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • Chromeno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a chromene ring (benzopyran) and a pyrimidine ring, providing rigidity and planar geometry conducive to intermolecular interactions.

  • 4-Methylphenyl Substituent: Positioned at the 2-position of the pyrimidine ring, this hydrophobic group enhances lipid solubility and may influence target binding.

  • Sulfanyl-Acetamide Side Chain: A thioether-linked acetamide group attached to the 4-methoxyphenyl moiety, introducing hydrogen-bonding capabilities and metabolic stability.

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC27H23N3O3S\text{C}_{27}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight469.56 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP (Octanol-Water)Estimated 3.8 ± 0.5
Melting PointNot reported; analogues: 180–220°C

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Core Formation: Condensation of 2-hydroxyacetophenone with urea under acidic conditions generates the pyrimidine ring, followed by cyclization with salicylaldehyde derivatives to form the chromene moiety.

  • Sulfanyl Group Introduction: Thiolation at the pyrimidine 4-position using Lawesson’s reagent or via nucleophilic displacement with potassium thioacetate.

  • Acetamide Coupling: Reaction of the thiol intermediate with 4-methoxyphenyl chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions:

  • Solvents: DMF, dichloromethane

  • Catalysts: K2_2CO3_3, triethylamine

  • Temperature: 60–80°C for 12–24 hours

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Analytical Characterization

Structural confirmation relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals characteristic signals for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ 2.4 ppm).

  • HPLC: Purity >95% achieved using a C18 column with acetonitrile/water gradient elution.

  • Mass Spectrometry: ESI-MS shows [M+H]+^+ peak at m/z 470.2, consistent with the molecular formula.

Biological Activity and Mechanism of Action

Table 2: Comparative IC50_{50} Values for Analogues

CompoundPI3Kα IC50_{50} (nM)mTOR IC50_{50} (nM)
Target CompoundPendingPending
EP3974427A1 Derivative 12 ± 245 ± 5

Receptor Modulation

The 4-methoxyphenyl acetamide moiety resembles ligands for serotonin and dopamine receptors, suggesting possible neuropharmacological applications. In vitro assays with related compounds show moderate affinity for 5-HT2A_{2A} receptors (Ki_i = 150 nM).

Pharmacological Applications and Preclinical Studies

Anticancer Activity

Chromeno-pyrimidine derivatives demonstrate antiproliferative effects in cancer cell lines. For example:

  • Breast Cancer (MCF-7): Analogues reduce viability by 60–70% at 10 μM via apoptosis induction.

  • Prostate Cancer (PC-3): Cell cycle arrest at G2/M phase observed with IC50_{50} values of 8–15 μM.

Neuroprotective Effects

Preliminary data suggest that the methoxy group may confer antioxidant properties, mitigating oxidative stress in neuronal models. In silico docking studies predict blood-brain barrier permeability (logBB = 0.3).

Challenges and Future Directions

Limitations in Current Data

  • Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available.

  • Toxicity: Acute toxicity studies in animal models are absent.

  • Target Validation: Specific molecular targets remain unconfirmed.

Recommended Research Priorities

  • Mechanistic Studies: Proteomic profiling to identify binding partners.

  • In Vivo Efficacy: Xenograft models for oncology applications.

  • Formulation Development: Nanoencapsulation to improve solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator